molecular formula C18H17BrN4OS2 B2674643 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1207019-76-8

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2674643
CAS No.: 1207019-76-8
M. Wt: 449.39
InChI Key: ATVMCOGMDCPOBF-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17BrN4OS2 and its molecular weight is 449.39. The purity is usually 95%.
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Biological Activity

The compound 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic molecule that belongs to the class of imidazole derivatives. Its unique structural features, including an imidazole ring, an allyl group, and a thiazole moiety, suggest significant potential for biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H20BrN3OSC_{17}H_{20}BrN_3OS, with a molecular weight of approximately 394.33 g/mol. The presence of the 4-bromophenyl group enhances its biological activity by potentially increasing lipophilicity and altering interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme inhibition : The imidazole ring is known to interact with various enzymes, potentially modulating their activity.
  • Receptor modulation : The compound may bind to receptors, influencing signaling pathways involved in various physiological processes.

Anticancer Properties

Preliminary studies indicate that compounds similar to This compound exhibit promising anticancer properties. For instance, research on related thiazole derivatives has shown significant cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties.

Compound Activity IC50 (µM) Target
Thiazole Derivative AAnticancer5.38Pin1 Inhibitor
Thiazole Derivative BAntileishmanial10.25L. infantum
2-((1-allyl...acetamidePotential AnticancerTBDTBD

Anti-inflammatory Effects

Research indicates that imidazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses. This suggests that the compound could be explored for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the potential biological activities of thiazole and imidazole derivatives:

  • Inhibition of Pin1 : A study demonstrated that certain thiazole derivatives effectively inhibited Pin1, a key target in cancer therapy, with IC50 values in the low micromolar range .
  • Leishmanicidal Activity : Hybrid phthalimido-thiazoles showed significant leishmanicidal activity against Leishmania infantum, indicating potential applications for treating leishmaniasis .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications in structure can enhance biological activity, guiding future drug design efforts .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4OS2/c1-3-8-23-15(13-4-6-14(19)7-5-13)9-20-18(23)26-11-16(24)22-17-21-12(2)10-25-17/h3-7,9-10H,1,8,11H2,2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVMCOGMDCPOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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